Nitric acid;1,1,3,3-tetramethylguanidine

Description

Contextualization of 1,1,3,3-Tetramethylguanidine (B143053) as a Superbase

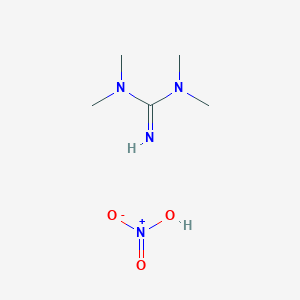

1,1,3,3-Tetramethylguanidine (TMG) is an organic compound with the chemical formula HNC(N(CH₃)₂)₂. wikipedia.org It is a colorless liquid widely recognized as a strong, non-nucleophilic organic base. wikipedia.orgchemimpex.com Its strength is quantified by the high pKa of its conjugate acid, which is approximately 13.0. wikipedia.org This high basicity places TMG in the category of superbases.

TMG's utility in organic synthesis is extensive, where it often serves as a catalyst or reagent. nordmann.global It is frequently used for alkylation reactions and as a base-catalyst in the production of polyurethane. wikipedia.org Its high water solubility facilitates easy removal from reaction mixtures in organic solvents. wikipedia.org The strong basicity and non-nucleophilic nature of TMG are crucial properties that enable its role in forming stable protic ionic liquids.

Formation of Protic Ionic Liquids from Strong Bases and Acids

Protic ionic liquids (PILs) are a class of ionic liquids formed through the transfer of a proton from a Brønsted acid to a Brønsted base. cambridge.orgwikipedia.orgrsc.org This neutralization reaction is a straightforward method for creating ionic liquids, often requiring simply mixing the two components. wikipedia.orgrsc.org

The formation of 1,1,3,3-tetramethylguanidinium nitrate (B79036) is a classic example of this process. The superbase 1,1,3,3-tetramethylguanidine acts as the Brønsted base, accepting a proton from nitric acid (HNO₃), a strong Brønsted acid. The reaction involves the transfer of a proton (H⁺) from the acid to the base, resulting in the formation of the 1,1,3,3-tetramethylguanidinium cation and the nitrate anion. researchgate.net The degree of proton transfer is a critical factor influencing the properties of the resulting PIL. cambridge.org Structural studies of 1,1,3,3-tetramethylguanidinium nitrate indicate that complete proton transfer from nitric acid to TMG occurs, particularly above its phase transition temperature, leading to a highly ionic character. researchgate.net

Significance of 1,1,3,3-Tetramethylguanidinium Nitrate in Advanced Chemical Systems

1,1,3,3-Tetramethylguanidinium nitrate serves as a model compound for investigating the fundamental properties of highly ionic PILs. researchgate.net Its significance lies in the detailed thermodynamic and structural characterization it has undergone, which provides valuable data for understanding intermolecular forces in advanced chemical systems.

Detailed thermochemical studies have been conducted to determine its energetic properties. The cohesive energies and vaporization pathways of this PIL have been explored, revealing that it preferentially vaporizes into its neutral precursors (TMG and nitric acid) rather than its constituent ions. researchgate.net This type of fundamental research is crucial for assessing the stability and behavior of ionic liquids in potential applications, such as in reaction media or for gas separation processes. For instance, other TMG-based ionic liquids, like 1,1,3,3-tetramethylguanidinium imidazole, have shown high efficiency in reversible CO₂ capture, highlighting the potential of these systems in green chemistry applications. rsc.org TMG-based systems have also been used to create catalysts for various organic reactions, including Heck arylations and polymerizations. rsc.orgresearchgate.net

Research Findings on 1,1,3,3-Tetramethylguanidinium Nitrate

Detailed calorimetric and computational studies have yielded precise thermodynamic data for 1,1,3,3-tetramethylguanidinium nitrate ([Htmg][NO₃]) and its precursor, 1,1,3,3-tetramethylguanidine (tmg). researchgate.net

| Parameter | Value | Compound | State |

|---|---|---|---|

| Standard Molar Enthalpy of Formation (ΔHf(m)°) | -(311.8 ± 2.3) kJ·mol⁻¹ | [Htmg][NO₃] | Crystalline (cr) |

| Standard Molar Enthalpy of Formation (ΔHf(m)°) | -(295.6 ± 4.4) kJ·mol⁻¹ | [Htmg][NO₃] | Liquid (l) |

| Standard Molar Enthalpy of Fusion (ΔHfus(m)°) | 16.2 ± 3.8 kJ·mol⁻¹ | [Htmg][NO₃] | - |

| Standard Molar Enthalpy of Formation (ΔHf(m)°) | 7.7 ± 2.8 kJ·mol⁻¹ | tmg | Liquid (l) |

| Standard Molar Enthalpy of Formation (ΔHf(m)°) | 57.7 ± 3.0 kJ·mol⁻¹ | tmg | Gas (g) |

| Standard Molar Enthalpy of Vaporisation (ΔHvap(m)°) | 50.0 ± 1.2 kJ·mol⁻¹ | tmg | - |

Data sourced from experimental and computational chemistry results at a reference temperature of 298.15 K. researchgate.net

This fundamental data is essential for designing and modeling processes involving this and similar ionic liquids, contributing to the broader development of advanced materials and sustainable chemical technologies.

Properties

CAS No. |

69932-20-3 |

|---|---|

Molecular Formula |

C5H14N4O3 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

nitric acid;1,1,3,3-tetramethylguanidine |

InChI |

InChI=1S/C5H13N3.HNO3/c1-7(2)5(6)8(3)4;2-1(3)4/h6H,1-4H3;(H,2,3,4) |

InChI Key |

MDURUBGJMKSQBQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=N)N(C)C.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1,1,3,3 Tetramethylguanidinium Nitrate

Preparation Routes for 1,1,3,3-Tetramethylguanidine (B143053) Precursor

The synthesis of 1,1,3,3-tetramethylguanidine can be approached through various chemical pathways. Historically, methods involving tetramethylthiourea (B1220291) were prominent, while industrial production has largely shifted towards processes utilizing cyanogen (B1215507) halides.

Synthesis from Tetramethylthiourea and Cyanogen Iodide Derivatives

One of the original methods for preparing 1,1,3,3-tetramethylguanidine involves the use of tetramethylthiourea as a starting material. wikipedia.org This process typically proceeds through a two-step sequence involving S-methylation followed by amination. wikipedia.org In the first step, tetramethylthiourea is reacted with an alkylating agent, such as methyl iodide, to form an S-methylated intermediate. This intermediate is then treated with an amine, typically dimethylamine (B145610), which displaces the methylthio group to yield the desired 1,1,3,3-tetramethylguanidine.

Alternative early methods for the synthesis of TMG started from cyanogen iodide. wikipedia.org This route involves the reaction of cyanogen iodide with a suitable nucleophile, which can lead to the formation of the guanidine (B92328) core structure. The specifics of these older methods, including reaction conditions and yields, are not as well-documented in contemporary literature as the more modern industrial processes.

Industrial Production Methods and Process Optimization

Modern industrial-scale production of 1,1,3,3-tetramethylguanidine predominantly utilizes the reaction of a cyanogen halide, most commonly cyanogen chloride, with dimethylamine. google.comgoogle.com This method has undergone significant optimization to improve yield, purity, and safety, while minimizing environmental impact.

A key innovation in this process has been the use of specific solvents to control the reaction and facilitate product isolation. One patented method describes the reaction of cyanogen chloride with at least two equivalents of dimethylamine in a water-immiscible solvent, such as benzene, toluene, or chlorobenzene. google.com The reaction is initially conducted at a low temperature (e.g., 0-30°C) to prevent the loss of volatile dimethylamine. Subsequently, the reaction mixture is heated under pressure to 130-180°C to drive the reaction to completion, which typically takes 4-6 hours at 140°C. google.com This process results in the formation of 1,1,3,3-tetramethylguanidine hydrochloride, which can be filtered and then neutralized with a strong base, such as a 45% aqueous sodium hydroxide (B78521) solution, to yield the free base. google.com This optimized process can achieve purities of 98-99% and yields of 80-90%. google.com

Further process improvements have focused on simplifying the reaction setup and reducing toxic byproducts. For instance, a one-pot synthesis has been developed where chlorocyanogen and dimethylamine are reacted in a nitroaromatic solvent like o-nitrotoluene. researchgate.net The initial reaction to form dimethyl cyanamide (B42294) and dimethylamine hydrochloride is carried out at a controlled temperature between -25°C and 40°C, followed by heating to 160-200°C for the condensation reaction to produce 1,1,3,3-tetramethylguanidine hydrochloride. researchgate.net This streamlined approach offers good purity and recovery rates. researchgate.net The use of alcohol solvents, such as methanol (B129727) or ethanol, has also been explored to provide a more environmentally friendly and efficient process. google.com

Synthesis of 1,1,3,3-Tetramethylguanidinium Nitrate (B79036) via Acid-Base Neutralization

The formation of 1,1,3,3-tetramethylguanidinium nitrate from its precursor base is a classic acid-base neutralization reaction. This process is generally straightforward, high-yielding, and characteristic of the synthesis of protic ionic liquids.

Controlled Reaction Conditions and Stoichiometry

The synthesis of 1,1,3,3-tetramethylguanidinium nitrate is achieved by reacting 1,1,3,3-tetramethylguanidine with nitric acid. researchgate.net Protic ionic liquids based on TMG are readily synthesized in a single step through the simple neutralization of equimolar amounts of TMG with the corresponding acid. google.com Therefore, a 1:1 stoichiometric ratio of TMG to nitric acid is crucial for the complete formation of the salt and to avoid the presence of unreacted starting materials in the final product.

The reaction is exothermic, and therefore, controlled addition of the acid to the base, often with external cooling, is necessary to manage the reaction temperature and prevent any potential side reactions or decomposition. The progress of the neutralization can be monitored by measuring the pH of the reaction mixture, with the endpoint being a neutral pH.

Solvent Effects in Salt Formation

The choice of solvent can play a significant role in the synthesis and purification of 1,1,3,3-tetramethylguanidinium nitrate. While the neutralization reaction can be carried out neat, the use of a solvent can help to control the reaction temperature and facilitate the handling of the product. The solvent can also influence the crystallization of the resulting salt, affecting its purity and morphology.

Derivatization and Functionalization Strategies for 1,1,3,3-Tetramethylguanidine

1,1,3,3-tetramethylguanidine is not only a precursor to its nitrate salt but also a versatile building block for the synthesis of a wide range of functionalized molecules and materials. Its strong basicity and nucleophilic character make it a valuable reagent in organic synthesis.

One significant area of derivatization is the creation of task-specific ionic liquids. By reacting TMG with various protic acids, a diverse library of guanidinium-based ionic liquids with tailored properties can be generated. google.com These ionic liquids have found applications as catalysts in various organic transformations. google.com

Furthermore, TMG can be functionalized and immobilized on solid supports to create heterogeneous catalysts. For example, it has been anchored onto melamine (B1676169) to produce a novel nano-ordered multifunctional organocatalyst. nih.gov This functionalized material has demonstrated high efficiency in promoting multi-component reactions. nih.gov

The guanidine moiety of TMG can also participate in more complex chemical transformations. It has been used as a mediator in zwitterionic ring-opening polymerization to produce well-defined polymers. In this application, the TMG not only initiates the polymerization but also stabilizes the propagating chain end. These examples highlight the broad utility of 1,1,3,3-tetramethylguanidine as a platform for chemical derivatization and the development of new functional materials.

Anchoring 1,1,3,3-Tetramethylguanidine to Support Materials for Heterogeneous Catalysis (e.g., Melamine Functionalization)

The immobilization of homogeneous catalysts onto solid supports is a critical strategy in green and sustainable chemistry, aiming to bridge the gap between homogeneous and heterogeneous catalysis. This approach facilitates catalyst separation, recovery, and reuse, thereby enhancing the economic and environmental viability of chemical processes. 1,1,3,3-Tetramethylguanidine (TMG), a potent organic superbase, has been successfully anchored to various support materials, including melamine, to create effective and recyclable heterogeneous organocatalysts. researchgate.netnih.gov

The functionalization of melamine with TMG has been reported as a method for producing a novel, nano-ordered, multifunctional organocatalyst designated as Melamine@TMG. nih.govresearchgate.net This process involves a two-step synthetic pathway that begins with the surface modification of melamine. researchgate.net

Precursor Chemistry: Melamine Functionalization

The initial step in the synthesis of the Melamine@TMG catalyst is the preparation of a functionalized melamine precursor, N,N,N‑tris(3‑bromopropyl)‑1,3,5‑triazine‑2,4,6‑triamine (Melamine@PrBr). researchgate.net This intermediate is synthesized by reacting melamine with 1,3-dibromopropane (B121459). This reaction introduces bromopropyl arms onto the melamine structure, which serve as reactive sites for the subsequent anchoring of the TMG molecule.

Anchoring of 1,1,3,3-Tetramethylguanidine

The prepared Melamine@PrBr intermediate is then used to immobilize the TMG base. researchgate.net The process involves dispersing the Melamine@PrBr in a suitable solvent, such as dry toluene, followed by the addition of 1,1,3,3-tetramethylguanidine. nih.gov The reaction is typically carried out in the presence of triethylamine (B128534) and a catalytic amount of potassium iodide (KI) under an inert atmosphere (N₂). nih.gov The TMG is covalently attached to the support through a bimolecular nucleophilic substitution (SN2) reaction, where the guanidine nitrogen displaces the bromide on the propyl arms of the functionalized melamine. researchgate.net The resulting solid product, Melamine@TMG, is then filtered, washed, and dried. This synthetic procedure has been reported to yield the final catalyst in high quantities, around 91%. nih.gov

The successful synthesis and structural integrity of the Melamine@TMG catalyst are confirmed using various analytical and spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), energy-dispersive X-ray spectroscopy (EDX), X-ray diffraction (XRD), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA). researchgate.netnih.gov

Catalytic Application and Performance

The resulting Melamine@TMG catalyst has demonstrated significant efficacy in promoting organic reactions. For instance, it has been successfully employed in the three-component synthesis of 1,2,4-triazoloquinazolinone derivatives from dimedone, 3-amino-1,2,4-triazole, and various benzaldehyde (B42025) derivatives. researchgate.netnih.gov

Key advantages of this heterogeneous catalytic system include high to excellent product yields, short reaction times, and a straightforward work-up procedure that avoids the need for chromatographic purification. nih.gov A crucial feature of the Melamine@TMG catalyst is its recyclability. Research has shown that the catalyst can be recovered and reused for multiple consecutive runs (at least five) with only a minor decrease in its catalytic activity, highlighting its stability and practical utility. researchgate.netnih.gov

Table 1: Synthesis and Performance of Melamine@TMG Catalyst This table is interactive and can be sorted by clicking on the column headers.

| Parameter | Details | Reference |

|---|---|---|

| Catalyst Name | Melamine@TMG | researchgate.net |

| Support Material | Melamine | nih.gov |

| Functionalization Step 1 | Melamine + 1,3-dibromopropane → Melamine@PrBr | researchgate.net |

| Functionalization Step 2 | Melamine@PrBr + TMG → Melamine@TMG | nih.gov |

| Reagents for Anchoring | TMG, Triethylamine, Potassium Iodide (KI) | nih.gov |

| Solvent | Dry Toluene | nih.gov |

| Reaction Time (Anchoring) | 72 hours | nih.gov |

| Final Product Yield | 91% | nih.gov |

| Example Application | Synthesis of 1,2,4-triazoloquinazolinones | nih.gov |

| Product Yields | 86-99% | nih.gov |

| Reaction Times (Application) | 10-25 minutes | nih.gov |

| Catalyst Recyclability | Up to 5 consecutive runs with minimal activity loss | nih.gov |

Beyond melamine, TMG has also been immobilized on other support materials like polystyrene, graphene oxide, and nano-γ-Al₂O₃ to create versatile heterogeneous catalysts for various organic transformations, including Aldol reactions. researchgate.netnih.gov

Molecular and Supramolecular Structural Characterization of 1,1,3,3 Tetramethylguanidinium Nitrate

Single Crystal X-ray Diffraction Analysis of 1,1,3,3-Tetramethylguanidinium Nitrate (B79036) Polymorphs

Single crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of 1,1,3,3-tetramethylguanidinium nitrate has revealed the existence of polymorphism, where the compound can crystallize into different solid-state forms, each with a unique crystal structure.

Studies have identified at least two polymorphic forms of 1,1,3,3-tetramethylguanidinium nitrate, which are temperature-dependent. A solid-to-solid phase transition has been observed at a temperature of 221.4 ± 1.2 K. researchgate.net This transition distinguishes a low-temperature phase from a higher-temperature phase (Form I). researchgate.net

The nature of the proton transfer from nitric acid to 1,1,3,3-tetramethylguanidine (B143053) is a key differentiator between the polymorphs. Structural analysis indicates that complete proton transfer, forming a distinct 1,1,3,3-tetramethylguanidinium cation and nitrate anion, only occurs in the phase stable above the transition temperature. researchgate.net Below 221.4 K, the structure is more characteristic of a co-crystal with incomplete or partial proton transfer. The higher-temperature polymorph, Form I, is considered a true ionic salt. researchgate.net

| Property | Low-Temperature Polymorph (<221.4 K) | High-Temperature Polymorph (Form I) (>221.4 K) |

|---|---|---|

| Nature | Co-crystal with incomplete proton transfer | True ionic salt with complete proton transfer |

| Transition Temperature | 221.4 ± 1.2 K |

Intermolecular Interactions within 1,1,3,3-Tetramethylguanidinium Nitrate Systems

The crystal packing and resulting properties of 1,1,3,3-tetramethylguanidinium nitrate are governed by a network of non-covalent intermolecular interactions. These forces dictate how the individual ions are arranged relative to one another in the crystal lattice.

A predominant intermolecular interaction in the crystal structure of 1,1,3,3-tetramethylguanidinium nitrate is hydrogen bonding. Specifically, a clear and significant hydrogen bond exists between the protonated 1,1,3,3-tetramethylguanidinium cation ([Htmg]+) and the nitrate anion (NO3-). researchgate.net This interaction takes the form of an H-N+···O-NO2 bond, where the hydrogen atom attached to a nitrogen atom of the guanidinium (B1211019) cation acts as the hydrogen bond donor, and an oxygen atom of the nitrate anion serves as the acceptor. researchgate.net These charge-assisted hydrogen bonds are crucial in stabilizing the crystal lattice and are a defining feature in both observed polymorphs. researchgate.netmdpi.com

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties onto a molecular surface, it provides a detailed picture of the non-covalent forces at play. For TMG-based ionic liquids, this method has been used to analyze and quantify the different types of intermolecular contacts. researchgate.net

Spectroscopic Investigations of 1,1,3,3-Tetramethylguanidinium Nitrate Solution Structures

Spectroscopic techniques are vital for understanding the behavior of ionic compounds in the solution phase, where ions are mobile and interact with solvent molecules and each other.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for probing the structure and dynamics of 1,1,3,3-tetramethylguanidinium nitrate in solution. It provides detailed information on cation-anion interactions and the process of proton transfer. rsc.orgnih.gov

In ¹³C NMR spectroscopy of the parent base, 1,1,3,3-tetramethylguanidine, two main signals are observed: one for the four equivalent methyl carbons around 40 ppm and another for the central imine carbon (C=N) at approximately 169 ppm. researchgate.netresearchgate.net Upon protonation to form the guanidinium cation, the chemical environment of these carbons changes, leading to shifts in their resonance frequencies, which can be monitored to study the extent of proton transfer.

¹H NMR is particularly sensitive to hydrogen bonding and cation-anion interactions. The chemical shift of the N-H proton on the guanidinium cation is a direct probe of its interaction with the nitrate anion. Strong hydrogen bonding deshields the proton, causing its signal to shift downfield. The position and shape of this peak can provide insights into the strength and dynamics of the ion pairing in different solvents or at various concentrations. rsc.org This technique can also be used to study the kinetics of proton exchange between the cation and any residual neutral base or acid present in the solution.

| Nucleus | Observed Group | Typical Chemical Shift (ppm) for Neutral TMG | Information Gained for [Htmg][NO3] |

|---|---|---|---|

| ¹³C | -N(CH₃)₂ | ~40 | Shift indicates changes in electron density upon protonation. |

| ¹³C | C=N | ~169 | Shift is sensitive to protonation state of the guanidine (B92328) core. |

| ¹H | N-H | Variable | Chemical shift is a direct probe of cation-anion hydrogen bonding and ion pairing in solution. |

Theoretical and Computational Chemistry Approaches to 1,1,3,3-Tetramethylguanidinium Nitrate Structure and Reactivity

Computational chemistry serves as a powerful tool for elucidating the intricate structural and reactive properties of ionic compounds like 1,1,3,3-tetramethylguanidinium nitrate. Theoretical models provide insights that complement experimental findings, offering a molecular-level understanding of the forces governing its behavior.

Ab Initio Calculations of Molecular and Ionic Species

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental parameters, have been employed to determine the thermochemical properties of 1,1,3,3-tetramethylguanidinium nitrate ([Htmg][NO₃]) and its constituent neutral precursor, 1,1,3,3-tetramethylguanidine (tmg). researchgate.net

High-level calculations, such as the W1-F12 procedure, have been used to compute the standard molar enthalpy of atomization for tmg. researchgate.net This theoretical approach yielded a value for the standard molar enthalpy of formation of gaseous tmg (ΔH°(tmg, g)) of 58.4 ± 4.0 kJ·mol⁻¹. This calculated value shows excellent agreement with the experimentally determined value of 57.7 ± 3.0 kJ·mol⁻¹, which was obtained through a combination of reaction solution and Calvet-drop microcalorimetry. researchgate.net The consistency between the theoretical and experimental results validates the accuracy of the computational methods used. These calculations are crucial for establishing a reliable thermochemical foundation for understanding the stability and cohesive energy of the resulting ionic liquid. researchgate.net

| Property | Computational Value | Experimental Value |

| ΔH°(tmg, g) | 58.4 ± 4.0 kJ·mol⁻¹ | 57.7 ± 3.0 kJ·mol⁻¹ |

| Method | Ab initio (W1-F12) | Calorimetry |

| This table presents a comparison of the standard molar enthalpy of formation for gaseous 1,1,3,3-tetramethylguanidine (tmg) as determined by high-level ab initio calculations and experimental measurements. researchgate.net |

Molecular Modeling and Simulation Studies on Supramolecular Assemblies

The properties of 1,1,3,3-tetramethylguanidinium nitrate in the condensed phase are dictated by its supramolecular assembly, which is governed by intermolecular interactions. While specific molecular modeling and simulation studies on large assemblies are not extensively detailed in the provided search results, the foundational information for such studies is derived from experimental structural analysis, such as single-crystal X-ray diffraction. researchgate.net

X-ray diffraction studies have revealed the precise arrangement of the 1,1,3,3-tetramethylguanidinium cations and nitrate anions in the crystal lattice. A key finding from this structural analysis is the critical role of hydrogen bonding in forming the supramolecular network. researchgate.net These hydrogen bond-based interactions between the distinct ionic motifs are fundamental to the material's cohesive energy and physical properties. researchgate.net Understanding this experimentally determined crystal structure is the essential first step for building accurate models for molecular dynamics (MD) or Monte Carlo simulations, which could predict macroscopic properties like density, viscosity, and conductivity.

Analysis of Anion-π Interactions and π-Hole Bonding in Guanidinium-Nitrate Complexes

The interaction between the 1,1,3,3-tetramethylguanidinium cation ([Htmg]⁺) and the nitrate anion (NO₃⁻) involves more than simple electrostatic attraction and hydrogen bonding. Sophisticated non-covalent interactions, including anion-π and π-hole bonding, are crucial for a complete understanding of the complex.

Anion-π Interactions: Anion-π interactions are non-covalent forces between an anion and an electron-deficient (π-acidic) aromatic system. u-tokyo.ac.jpunige.ch Although seemingly counterintuitive, as π systems are often considered electron-rich, molecules with strong electron-withdrawing groups can generate a positive quadrupole moment, making the π-face attractive to anions. unige.chacs.org The guanidinium cation possesses a delocalized π-system across its CN₃ core. This delocalization, combined with the positive charge, makes its π-system electron-deficient and thus a candidate for anion-π interactions. researchgate.netmdpi.com

Thermochemical Properties and Energetics of 1,1,3,3 Tetramethylguanidinium Nitrate Systems

Standard Molar Enthalpies of Formation of 1,1,3,3-Tetramethylguanidinium Nitrate (B79036) and its Precursors

The standard molar enthalpy of formation (ΔfH°m) is a fundamental thermochemical property that quantifies the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.

Experimental Determination via Calorimetric Methods (e.g., Combustion, Solution Calorimetry)

The experimental determination of the standard molar enthalpies of formation for 1,1,3,3-tetramethylguanidinium nitrate ([Htmg][NO3]) and its precursor, 1,1,3,3-tetramethylguanidine (B143053) (tmg), has been accomplished using precise calorimetric techniques. researchgate.net

For solid 1,1,3,3-tetramethylguanidinium nitrate in its form I polymorph, the standard molar enthalpy of formation in the crystalline state (cr) at 298.15 K was determined by combustion calorimetry to be -(311.8 ± 2.3) kJ·mol⁻¹. researchgate.net From this, and by incorporating the enthalpy of fusion, the standard molar enthalpy of formation in the liquid state (l) was derived as -(295.6 ± 4.4) kJ·mol⁻¹. researchgate.net

The enthalpy of formation for the precursor, liquid 1,1,3,3-tetramethylguanidine, was determined through reaction solution calorimetry to be (7.7 ± 2.8) kJ·mol⁻¹. researchgate.net To establish the gas-phase enthalpy of formation, the standard molar enthalpy of vaporization was measured using Calvet-drop microcalorimetry as (50.0 ± 1.2) kJ·mol⁻¹. researchgate.net Combining these values yields an experimental standard molar enthalpy of formation for gaseous 1,1,3,3-tetramethylguanidine of (57.7 ± 3.0) kJ·mol⁻¹. researchgate.net

| Compound | Phase | ΔfH°m (kJ·mol⁻¹) | Method |

|---|---|---|---|

| 1,1,3,3-Tetramethylguanidinium Nitrate | Crystalline (cr) | -311.8 ± 2.3 | Combustion Calorimetry researchgate.net |

| 1,1,3,3-Tetramethylguanidinium Nitrate | Liquid (l) | -295.6 ± 4.4 | Derived from Crystalline and Fusion Data researchgate.net |

| 1,1,3,3-Tetramethylguanidine | Liquid (l) | 7.7 ± 2.8 | Reaction Solution Calorimetry researchgate.net |

| 1,1,3,3-Tetramethylguanidine | Gaseous (g) | 57.7 ± 3.0 | Derived from Liquid and Vaporization Data researchgate.net |

Computational Prediction of Enthalpies of Formation

Computational chemistry provides a powerful tool for predicting and corroborating experimental thermochemical data. For 1,1,3,3-tetramethylguanidine, the standard molar enthalpy of formation in the gas phase was calculated using the W1-F12 ab initio procedure. researchgate.net This high-level quantum chemical method was used to compute the standard molar enthalpy of atomization. researchgate.net The resulting computationally predicted value for the gaseous enthalpy of formation was (58.4 ± 4.0) kJ·mol⁻¹. researchgate.net This shows excellent agreement with the experimentally derived value of (57.7 ± 3.0) kJ·mol⁻¹, lending confidence to both the experimental and computational approaches. researchgate.net

| Method | ΔfH°m(g) (kJ·mol⁻¹) |

|---|---|

| Experimental researchgate.net | 57.7 ± 3.0 |

| Computational (W1-F12) researchgate.net | 58.4 ± 4.0 |

Enthalpies of Phase Transitions in 1,1,3,3-Tetramethylguanidinium Nitrate

The study of phase transitions and their associated enthalpy changes is crucial for understanding the physical behavior of materials over a range of temperatures.

Determination of Enthalpies of Fusion

The enthalpy of fusion (ΔfusH°m), or the heat required to change one mole of a substance from a solid to a liquid state, for 1,1,3,3-tetramethylguanidinium nitrate was determined using differential scanning calorimetry (DSC). researchgate.net The standard molar enthalpy of fusion for the form I polymorph was measured to be (16.2 ± 3.8) kJ·mol⁻¹. researchgate.net

Investigation of Solid-to-Solid Phase Transitions

In addition to the solid-to-liquid transition (fusion), 1,1,3,3-tetramethylguanidinium nitrate exhibits a solid-to-solid phase transition at low temperatures. researchgate.net Differential scanning calorimetry detected this transition occurring at a temperature of (221.4 ± 1.2) K. researchgate.net The nature of this phase change was further investigated by single-crystal X-ray diffraction, which revealed structural changes within the crystal lattice. researchgate.net The results indicated that complete proton transfer from nitric acid to 1,1,3,3-tetramethylguanidine to form the ionic pair only occurs above this transition temperature. researchgate.net

| Phase Transition | Temperature (K) | Enthalpy (kJ·mol⁻¹) | Method |

|---|---|---|---|

| Fusion (Solid → Liquid) | Not specified | 16.2 ± 3.8 | DSC researchgate.net |

| Solid-Solid | 221.4 ± 1.2 | Not specified | DSC, X-ray Diffraction researchgate.net |

Cohesive Energies of 1,1,3,3-Tetramethylguanidinium Nitrate

The cohesive energy of an ionic liquid is a measure of the total energetic stabilization arising from all intermolecular interactions within the liquid. It is a key parameter linked to properties such as low vapor pressure and conductivity. Based on the experimentally determined enthalpies of formation for the liquid and gaseous precursors, the cohesive energy for liquid 1,1,3,3-tetramethylguanidinium nitrate was evaluated. researchgate.net This evaluation provides a quantitative measure of the strength of the ionic and other intermolecular forces holding the liquid together. researchgate.net

Evaluation from Combined Experimental and Computational Data

The thermochemical properties of 1,1,3,3-tetramethylguanidinium nitrate ([Htmg][NO₃]) have been determined through a synergistic approach that combines experimental calorimetric measurements with high-level computational chemistry. researchgate.net This dual methodology allows for a comprehensive and robust evaluation of the compound's energetic characteristics at a reference temperature of 298.15 K. researchgate.net

Experimental determination of the standard molar enthalpy of formation for the solid crystalline state of 1,1,3,3-tetramethylguanidinium nitrate (form I polymorph) was achieved using combustion calorimetry. researchgate.net This technique yielded a value of -(311.8 ± 2.3) kJ·mol⁻¹. researchgate.net Furthermore, differential scanning calorimetry (DSC) was employed to determine the standard molar enthalpy of fusion, which was found to be (16.2 ± 3.8) kJ·mol⁻¹. researchgate.net These experimental results enabled the derivation of the standard molar enthalpy of formation for the compound in its liquid state, calculated to be -(295.6 ± 4.4) kJ·mol⁻¹. researchgate.net

To complement these experimental findings, the thermochemistry of the parent base, 1,1,3,3-tetramethylguanidine (tmg), was also investigated. The standard molar enthalpy of formation for liquid tmg was determined by reaction solution calorimetry to be (7.7 ± 2.8) kJ·mol⁻¹. researchgate.net Its standard molar enthalpy of vaporization was measured using Calvet-drop microcalorimetry as (50.0 ± 1.2) kJ·mol⁻¹, leading to a gaseous state enthalpy of formation of (57.7 ± 3.0) kJ·mol⁻¹. researchgate.net

Computational methods provided a means to validate and support the experimental data. High-level ab initio calculations, specifically using the W1-F12 procedure, were performed to determine the standard molar enthalpy of atomization of tmg. researchgate.net This computational approach yielded a standard molar enthalpy of formation for gaseous tmg of (58.4 ± 4.0) kJ·mol⁻¹, a value that is in excellent agreement with the experimentally derived data. researchgate.net This strong correlation between the experimental and computational results lends a high degree of confidence to the determined thermochemical values. researchgate.net

| Compound | State | Property | Value (kJ·mol⁻¹) | Method |

|---|---|---|---|---|

| 1,1,3,3-Tetramethylguanidinium Nitrate | Crystalline (cr) | Standard Molar Enthalpy of Formation (ΔfHₘ°) | -(311.8 ± 2.3) | Combustion Calorimetry |

| 1,1,3,3-Tetramethylguanidinium Nitrate | - | Standard Molar Enthalpy of Fusion (ΔfusHₘ°) | 16.2 ± 3.8 | Differential Scanning Calorimetry |

| 1,1,3,3-Tetramethylguanidinium Nitrate | Liquid (l) | Standard Molar Enthalpy of Formation (ΔfHₘ°) | -(295.6 ± 4.4) | Derived from experimental data |

| 1,1,3,3-Tetramethylguanidine | Liquid (l) | Standard Molar Enthalpy of Formation (ΔfHₘ°) | 7.7 ± 2.8 | Reaction Solution Calorimetry |

| 1,1,3,3-Tetramethylguanidine | - | Standard Molar Enthalpy of Vaporization (ΔvapHₘ°) | 50.0 ± 1.2 | Calvet-drop Microcalorimetry |

| 1,1,3,3-Tetramethylguanidine | Gaseous (g) | Standard Molar Enthalpy of Formation (ΔfHₘ°) | 57.7 ± 3.0 | Derived from experimental data |

| 1,1,3,3-Tetramethylguanidine | Gaseous (g) | Standard Molar Enthalpy of Formation (ΔfHₘ°) | 58.4 ± 4.0 | ab initio Calculation (W1-F12) |

Correlation with Molecular Interactions and Liquid Properties

The thermochemical data obtained for 1,1,3,3-tetramethylguanidinium nitrate provide critical insights into the cohesive energy of the material in its liquid state. researchgate.net Cohesive energy is a fundamental property that reflects the strength of the intermolecular forces holding the constituent ions together and is directly linked to macroscopic properties such as vapor pressure and conductivity, which are crucial for technological applications of ionic liquids. researchgate.net

The experimentally and computationally determined enthalpies of formation are essential for evaluating the cohesive energy of the protic ionic liquid. researchgate.net This assessment, based on thermodynamic results, allows for a quantitative understanding of the molecular interactions within the liquid. The energy required to separate the ions from the liquid phase to the gaseous state is a direct measure of the strength of these interactions, which are primarily electrostatic (Coulombic) forces and hydrogen bonding. researchgate.net

Mechanistic Studies and Catalytic Roles of 1,1,3,3 Tetramethylguanidine and Its Nitrate Salt

Role of 1,1,3,3-Tetramethylguanidinium Nitrate (B79036) in Catalytic Cycles

The protic ionic liquid (PIL) 1,1,3,3-tetramethylguanidinium nitrate, formed from the strong organic base 1,1,3,3-tetramethylguanidine (B143053) and nitric acid, serves as a unique medium and catalyst in various chemical transformations. Its role extends beyond that of a simple solvent, actively participating in catalytic cycles, particularly in oxidation reactions involving nitrogen oxides.

Catalytic Oxidation of Nitric Oxide (NO) to Nitric Acid in Ionic Liquid Media

A significant application of 1,1,3,3-tetramethylguanidinium nitrate is in the capture and conversion of nitric oxide (NO). Research has demonstrated a novel strategy for removing dilute NO gas from flue streams by absorption into nitrate-based ionic liquids at ambient conditions. dtu.dk In this system, the ionic liquid not only captures the NO but also catalyzes its oxidation by atmospheric oxygen in the presence of water to form nitric acid (HNO₃). dtu.dk

Mechanisms of Nitrate Anion Involvement in Oxidation Processes

The nitrate anion ([NO₃]⁻) is the cornerstone of the catalytic activity in the oxidation of NO. The proposed mechanism involves a redox cycle where the nitrate anion acts as the catalyst. dtu.dk

Proposed Catalytic Cycle for NO Oxidation:

Reduction of Nitrate: The nitrate anion is first reduced to nitrite (B80452) ([NO₂]⁻) by nitric oxide.

Re-oxidation of Nitrite: The resulting nitrite is then re-oxidized back to nitrate by oxygen, thus completing the catalytic cycle and restoring the catalyst. dtu.dk

This catalytic role of the nitrate anion, which is an integral part of the ionic liquid medium, is crucial for the process's efficiency. dtu.dk The reaction exhibits a second-order dependence on the partial pressure of NO, which is consistent with the rate-determining step observed for this oxidation reaction in both the gas phase and in aqueous solutions. dtu.dk The absence of a full hydration shell around the nitrate anion in the ionic liquid environment is believed to decrease the activation barrier for nucleophilic attack, further enhancing the reaction rate compared to aqueous systems. dtu.dk

Interplay of 1,1,3,3-Tetramethylguanidine Basicity and Nitrate Reactivity

1,1,3,3-Tetramethylguanidine (TMG) is a strong organic base, a property that is fundamental to the formation and characteristics of its corresponding protic ionic liquids. nordmann.globalchemimpex.com The interaction between the strong basicity of the guanidinium (B1211019) cation and the reactivity of the nitrate anion defines the unique chemical environment of this PIL.

Influence of Protic Ionic Liquid Nature on Reaction Pathways and Selectivity

Protic ionic liquids (PILs) like 1,1,3,3-tetramethylguanidinium nitrate are formed by the proton transfer between a Brønsted acid (nitric acid) and a Brønsted base (1,1,3,3-tetramethylguanidine). bsz-bw.de The extent of this proton transfer and the resulting network of hydrogen bonds are critical in determining the PIL's properties and its influence on chemical reactions.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes to 1,1,3,3-Tetramethylguanidinium Nitrate (B79036) with Enhanced Sustainability

Key research objectives should include:

Bio-based Precursors: Investigating synthetic pathways that utilize renewable feedstocks for the production of TMG. This could involve exploring biocatalytic routes or utilizing platform chemicals derived from biomass.

Alternative Nitrating Agents: Exploring greener alternatives to nitric acid or developing more efficient, atom-economical nitration methods that minimize waste generation.

Solvent-Free Synthesis: Optimizing reaction conditions to enable the synthesis to proceed efficiently in the absence of solvents, thereby reducing volatile organic compound (VOC) emissions and simplifying product purification.

Energy Efficiency: Developing synthetic protocols that operate at lower temperatures and pressures, potentially through the use of novel catalysts or process intensification technologies like flow chemistry.

A comparative analysis of potential sustainable synthesis strategies is presented below:

| Synthesis Strategy | Current Approach (Baseline) | Proposed Sustainable Alternative | Potential Advantages | Research Challenges |

| TMG Source | Petroleum-derived feedstocks | Bio-derived arginine or other nitrogen-rich biomass | Reduced carbon footprint, use of renewable resources. | Developing efficient and cost-effective conversion processes. |

| Nitrating Agent | Concentrated Nitric Acid | Dinitrogen pentoxide in a closed loop or electrochemical nitration | Higher atom economy, potential for reagent recycling. | Handling of highly reactive reagents, process scale-up. |

| Reaction Medium | Organic Solvents (optional) | Solvent-free or aqueous conditions | Elimination of VOCs, simplified workup, lower environmental impact. | Ensuring high yield and purity without a solvent. |

| Energy Input | Conventional heating | Microwave or ultrasonic irradiation | Faster reaction times, reduced energy consumption. | Equipment costs and scalability for industrial production. |

Advanced Spectroscopic Probes for In-Situ Mechanistic Elucidation of Catalytic Processes

A fundamental understanding of how 1,1,3,3-tetramethylguanidinium nitrate functions as a catalyst is crucial for optimizing its performance and designing new applications. Future research should leverage advanced spectroscopic techniques for in-situ and operando studies, which allow for the observation of catalytic processes as they occur in real-time. st-andrews.ac.ukflogen.orgnih.govyoutube.comaspbs.com

Promising spectroscopic avenues include:

High-Pressure NMR and IR Spectroscopy: These techniques can be used to identify transient intermediates and map reaction pathways under industrially relevant conditions. st-andrews.ac.ukacs.org Studying reactions catalyzed by 1,1,3,3-tetramethylguanidinium nitrate under pressure can reveal the influence of gaseous reactants or products on the catalytic cycle.

Sum-Frequency Generation (SFG) Spectroscopy: As a surface-sensitive technique, SFG can provide detailed information about the molecular orientation and interaction of reactants and the ionic liquid at interfaces, which is critical for understanding heterogeneous or biphasic catalytic systems.

Raman Spectroscopy: In-situ Raman spectroscopy can monitor changes in the vibrational modes of both the catalyst and reactants, offering insights into the activation of substrates and the formation of key intermediates. aspbs.com

X-ray Absorption Spectroscopy (XAS): For reactions involving metal co-catalysts, XAS can provide information on the oxidation state and coordination environment of the metal center throughout the catalytic process.

These advanced methods will help to construct a detailed mechanistic picture, moving beyond speculation to a data-driven understanding of the catalytic cycle. rsc.org

Computational Design of Enhanced 1,1,3,3-Tetramethylguanidinium Nitrate Systems for Specific Industrial Applications

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties of ionic liquids and guiding the design of new, task-specific systems. acs.orgresearchgate.netresearchgate.netmdpi.commdpi.com Future research should focus on the computational design of modified 1,1,3,3-tetramethylguanidinium nitrate systems for targeted industrial applications.

Key areas for computational investigation include:

Anion and Cation Modification: Systematically modeling how modifications to the guanidinium (B1211019) cation (e.g., altering alkyl chain length) or substitution of the nitrate anion affect key properties like thermal stability, viscosity, and catalytic activity. rsc.org

Predicting Physicochemical Properties: Using computational models to predict properties such as cohesive energy, enthalpy of formation, and transport properties, which are crucial for process engineering and design. researchgate.net

Modeling Reaction Mechanisms: Employing DFT calculations to map the energy profiles of catalytic reactions, identify rate-determining steps, and elucidate the role of the ionic liquid in stabilizing transition states. rsc.org This can accelerate the discovery of new reactions catalyzed by this system.

Screening for New Applications: High-throughput computational screening can be used to rapidly evaluate the potential of 1,1,3,3-tetramethylguanidinium nitrate and its derivatives for specific tasks, such as CO2 capture or biomass processing, by calculating interaction energies and key performance metrics. rsc.orgarxiv.org

The table below outlines a potential computational workflow for designing tailored guanidinium-based ionic liquids.

| Computational Step | Method | Objective | Expected Outcome |

| 1. Ion Pair Geometry Optimization | DFT (e.g., B3LYP, M06-2X) | Determine the most stable conformation of the [TMGH][NO3] ion pair. | Optimized 3D structure, bond lengths, and angles. acs.orgresearchgate.net |

| 2. Property Calculation | TD-DFT, QTAIM | Calculate electronic properties (HOMO-LUMO gap), thermodynamic stability, and vibrational frequencies (IR/Raman). chemrevlett.com | Prediction of reactivity, stability, and spectroscopic signatures. |

| 3. Interaction Modeling | Molecular Dynamics (MD) Simulations | Simulate the bulk liquid phase to study intermolecular interactions and transport properties (viscosity, conductivity). rsc.org | Understanding of the liquid structure and its dynamic behavior. |

| 4. Catalytic Cycle Simulation | DFT with transition state searching | Model the entire reaction pathway for a target catalytic application. | Identification of intermediates, transition states, and activation energy barriers. rsc.org |

Exploration of Synergistic Catalytic Systems Involving 1,1,3,3-Tetramethylguanidinium Nitrate in Multi-Step Reactions

The unique properties of ionic liquids make them ideal candidates for use in multi-step, one-pot reactions, often referred to as tandem or cascade catalysis. nih.govnih.govacs.org Future research should explore the potential of 1,1,3,3-tetramethylguanidinium nitrate to act in synergy with other catalysts.

Potential research directions are:

Dual-Role Catalysis: Investigating reactions where the guanidinium cation acts as a general acid or hydrogen bond donor, while the nitrate anion participates as a nucleophile or base.

Combination with Metal Catalysts: Designing catalytic systems where a transition metal complex is dissolved in 1,1,3,3-tetramethylguanidinium nitrate. The ionic liquid can serve to stabilize the metal catalyst, facilitate product separation, and potentially participate in the catalytic cycle.

Enzyme-Ionic Liquid Systems: Exploring the use of 1,1,3,3-tetramethylguanidinium nitrate as a medium for enzymatic reactions, where it could enhance enzyme stability and activity, allowing for the combination of biocatalytic and chemical catalytic steps in a single pot.

Organocascade Reactions: Using 1,1,3,3-tetramethylguanidinium nitrate as a catalyst for one step in a multi-component organocatalytic cascade reaction, leveraging its basicity or the acidity of its conjugate acid. chemrxiv.orgnih.gov

Integration of 1,1,3,3-Tetramethylguanidinium Nitrate in Green Chemistry and Sustainable Process Development

A major driving force for research into ionic liquids is their potential to contribute to greener and more sustainable chemical processes. Future work should explicitly focus on integrating 1,1,3,3-tetramethylguanidinium nitrate into processes that align with the principles of green chemistry.

Key areas for exploration include:

Biomass Valorization: Investigating its effectiveness as a solvent or catalyst for the conversion of lignocellulosic biomass into valuable platform chemicals and biofuels. Its ability to dissolve complex biopolymers could be a significant advantage.

CO2 Capture and Utilization: Assessing the potential of 1,1,3,3-tetramethylguanidine (B143053) and its nitrate salt in reversible CO2 capture systems or as a catalyst for the chemical fixation of CO2 into useful products like cyclic carbonates. rsc.org

Recyclable Reaction Media: Developing robust protocols for its recovery and reuse over multiple reaction cycles without significant loss of activity. This is essential for the economic and environmental viability of any process. researchgate.net

Replacement for Volatile Organic Solvents (VOCs): Systematically evaluating 1,1,3,3-tetramethylguanidinium nitrate as a replacement for conventional hazardous solvents in a range of organic reactions, such as alkylations, condensations, and polymerizations. wikipedia.orgrsc.orgacs.org

By focusing on these unexplored avenues, the scientific community can unlock the full potential of 1,1,3,3-tetramethylguanidinium nitrate as a versatile and sustainable chemical tool.

Q & A

Basic Research Questions

Q. How can 1,1,3,3-tetramethylguanidine (TMG) be utilized to study pH-dependent biological processes in epidermal models?

- Methodological Answer : TMG is a superbase that can neutralize stratum corneum pH in controlled experiments. To assess pH effects on skin barrier function, apply TMG (e.g., 5% v/v in propylene glycol:ethanol, 7:3) to hairless mouse skin and monitor changes in permeability via transepidermal water loss (TEWL) measurements. Corneocyte cohesion can be evaluated using tape-stripping assays, while serine protease activity (e.g., kallikrein-related peptidases) is measured via in situ zymography. Co-application of protease inhibitors (e.g., leupeptin) with TMG can confirm mechanistic pathways .

Q. What solvent properties make TMG suitable for electrochemical studies of weak electrolytes?

- Methodological Answer : TMG’s low dielectric constant (11.00 at 25°C) and aprotic nature enable precise conductance measurements of weakly dissociating compounds. For example, tetrazole dissociation constants in TMG can be determined using a conductometric cell calibrated with tetrabutylammonium iodide. Ensure anhydrous conditions and temperature control (25°C ± 0.1°C) to minimize solvent decomposition. Data analysis should employ the Onsager equation to account for ionic interactions .

Q. How is TMG employed in synthesizing ionic polymers for gas absorption applications?

- Methodological Answer : Crosslinked poly(TMG acrylate) porous particles can be synthesized via free-radical polymerization. Optimize monomer-to-crosslinker ratios (e.g., 4:1 acrylate:EGDMA) and pore size using porogens like cyclohexanol. Evaluate CO₂ absorption capacity gravimetrically under controlled humidity and temperature. Post-synthesis, characterize morphology via SEM and validate CO₂/N₂ selectivity using breakthrough curve analysis in fixed-bed reactors .

Advanced Research Questions

Q. What mechanisms underlie TMG’s catalytic role in esterification of poly(meth)acrylic acid with halogenated compounds?

- Methodological Answer : TMG acts as a Brønsted base, deprotonating carboxylic acid groups to form reactive carboxylate intermediates. For esterification with iodomethane, use TMG (10 mol%) in DMSO at 25°C. Monitor reaction progress via FT-IR (disappearance of –COOH peaks at 1700 cm⁻¹). Kinetic studies reveal a second-order dependence on TMG concentration, suggesting a dual activation mechanism. Post-reaction, purify products via dialysis (MWCO 3.5 kDa) to remove unreacted halides .

Q. How do substituent electronic effects influence acid dissociation constants (pKa) of tetrazoles in TMG?

- Methodological Answer : Conduct systematic substitution studies (e.g., 5-nitro, 5-methyl tetrazoles) in TMG. Measure conductance at 25°C and calculate pKa using the Fuoss–Shedlovsky extrapolation method. Taft plots (σ* vs. log K) demonstrate linear correlations, indicating inductive effects dominate acid strength. For example, electron-withdrawing groups (e.g., –NO₂) lower pKa by 1.5–2.0 units compared to alkyl substituents .

Q. What strategies optimize TMG-promoted Wittig reactions for stereoselective synthesis?

- Methodological Answer : In aldehyde-phosphine oxide condensations, use TMG (0.25 mmol) in CH₂Cl₂ at 0–20°C under argon. Control stereochemistry by adjusting solvent polarity (e.g., THF for higher diastereoselectivity). Analyze intermediates via ³¹P NMR to track ylide formation. For challenging substrates (e.g., α,β-unsaturated aldehydes), employ in situ quenching with MeOH to prevent retro-Wittig reactions .

Data Contradictions and Resolution

Q. Conflicting reports on TMG’s thermal stability in CO₂ capture: How to reconcile discrepancies?

- Analysis : Some studies report TMG-based polymers degrade above 100°C (e.g., 17% mass loss at 120°C via TGA), while others show stability up to 150°C. This arises from differences in polymer crosslinking density. To resolve, compare thermogravimetric profiles of linear vs. crosslinked poly(TMG acrylate). Use Kissinger analysis to calculate activation energy for decomposition (Ea ~120 kJ/mol for crosslinked systems) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.